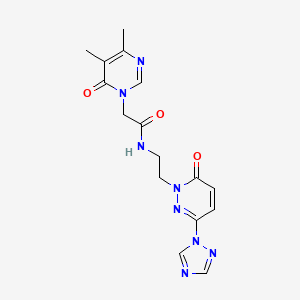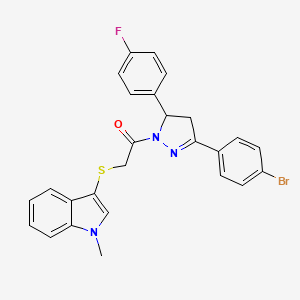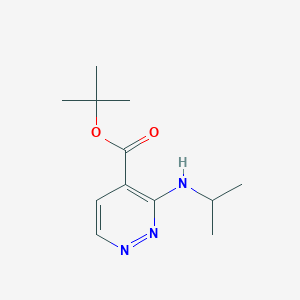
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C15H15N3OS2 and its molecular weight is 317.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial, Antiurease, and Antioxidant Activities
The compound has been explored for its potential in creating derivatives with significant antibacterial, antiurease, and antioxidant activities. A study synthesized a series of compounds, including a structure similar to the one you're interested in, demonstrating effective antiurease and antioxidant activities. These findings suggest the compound's derivatives could serve as a foundation for developing new therapeutic agents targeting bacterial infections and oxidative stress-related diseases (Sokmen et al., 2014).
Catalytic Behavior in Ethylene Polymerization
Research into the catalytic capabilities of derivatives, including the compound of interest, revealed their potential in polymer science. Specifically, trichlorozirconium η2-hydrazonides derived from reactions involving similar compounds have shown promising activities in ethylene polymerization, leading to the production of polyethylenes with ultra-high molecular weights. This application underscores the compound's versatility and its derivatives' potential in industrial polymer synthesis (Duan et al., 2016).
Antimicrobial and Antifungal Activities
Another area of application is in the development of new antimicrobial and antifungal agents. A study synthesized derivatives of the compound and tested them for antimicrobial and antifungal activities. The results highlighted some compounds with significant efficacy, suggesting potential for these derivatives in combating microbial infections and fungal diseases (Turan-Zitoun et al., 2018).
Anti-inflammatory Agents
Derivatives of the compound have also been explored for their potential as anti-inflammatory agents. One investigation synthesized novel thiazole compounds, including structures related to the compound of interest, and evaluated their anti-inflammatory activity. The study found that these compounds could significantly inhibit carrageenin-induced oedema, indicating their potential as anti-inflammatory drugs (Helal et al., 2013).
Dye-sensitized Solar Cells
In the realm of renewable energy, derivatives of the compound have been used to study the effect of conjugated linkers on the performance of dye-sensitized solar cells. A particular derivative, featuring furan as a conjugated linker, demonstrated an improved solar energy-to-electricity conversion efficiency, highlighting the potential of these compounds in enhancing the efficiency of renewable energy technologies (Kim et al., 2011).
Propriétés
IUPAC Name |
(Z)-3-(furan-2-ylmethyl)-4-methyl-N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-11-10-21-15(18(11)9-13-5-3-7-19-13)17-16-12(2)14-6-4-8-20-14/h3-8,10H,9H2,1-2H3/b16-12-,17-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPTINMCSTDSZ-VSVGQYOLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=C(C)C2=CC=CS2)N1CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C(\C)/C2=CC=CS2)/N1CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2367327.png)
![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)

![4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2367333.png)

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2367336.png)
![N-(cyanomethyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2367338.png)
![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)

![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)


![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)
